3-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide
Overview
Description
3-Fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide: is an organic compound characterized by the presence of fluorine, iodine, and dimethylphenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid, 4-iodo-2,5-dimethylaniline, and coupling reagents.
Amide Bond Formation: The key step involves the formation of the amide bond between 3-fluorobenzoic acid and 4-iodo-2,5-dimethylaniline. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and minimize costs. This includes scaling up the reaction, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed depend on the specific reactions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a new aryl-substituted benzamide.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, while the iodine atom can be used for radiolabeling in imaging studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can form strong hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-(4-iodo-2-methylphenyl)benzamide
- 3-Fluoro-N-(4-bromo-2,5-dimethylphenyl)benzamide
- 3-Fluoro-N-(4-chloro-2,5-dimethylphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide is unique due to the combination of fluorine and iodine atoms, which can impart distinct chemical and physical properties. The presence of both electron-withdrawing (fluorine) and electron-donating (dimethylphenyl) groups can influence the compound’s reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-fluoro-N-(4-iodo-2,5-dimethylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FINO/c1-9-7-14(10(2)6-13(9)17)18-15(19)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXXTXVRYIIHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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